An In-depth Technical Guide to 5-Amino-2-fluorophenol Hydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to 5-Amino-2-fluorophenol Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Fluorination in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a well-established and powerful strategy in modern drug discovery.[1][2] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Fluorinated phenols, in particular, are valuable precursors in the synthesis of a wide range of pharmaceuticals, from kinase inhibitors to central nervous system agents.[4] 5-Amino-2-fluorophenol hydrochloride serves as a critical building block, offering a versatile platform for the introduction of a fluorinated phenol moiety into complex drug candidates. This guide provides an in-depth look at its chemical identity, a robust synthetic protocol, and a validated analytical method for its characterization, designed to support researchers in leveraging this important intermediate.
Part 1: Chemical Identity and Physicochemical Properties
A precise understanding of a chemical intermediate's structure and properties is fundamental to its effective application in multi-step syntheses.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-Amino-2-fluorophenol hydrochloride . It is the hydrochloride salt of the parent compound, 5-Amino-2-fluorophenol.
The chemical structure consists of a benzene ring substituted with a hydroxyl group (-OH), a fluorine atom (-F), and an amino group (-NH2), with the amino group protonated by hydrochloric acid to form the ammonium chloride salt.
Physicochemical Data Summary
The following table summarizes key physicochemical properties of 5-Amino-2-fluorophenol and its hydrochloride salt, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| CAS Number | 2490375-61-4 (Hydrochloride) 100367-48-4 (Free Base) | [5] |
| Molecular Formula | C₆H₇ClFNO | |
| Molecular Weight | 163.58 g/mol | |
| Appearance | White to off-white or light brown solid | [6] |
| Purity | Typically ≥95% | |
| Solubility | Moderately soluble in water and alcohols | [7] |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere (2-8°C recommended) | |
| InChI Key (Free Base) | XQYICHLOAMMXKE-UHFFFAOYSA-N |
Part 2: Synthesis and Manufacturing
The synthesis of 5-Amino-2-fluorophenol hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The described methodology is based on established chemical transformations for analogous compounds.
Synthetic Pathway Overview
The most common and industrially scalable route to 5-Amino-2-fluorophenol involves a two-step process starting from 2,4-difluoronitrobenzene:
-
Step 1: Nucleophilic Aromatic Substitution to produce the precursor, 5-fluoro-2-nitrophenol.[8][9]
-
Step 2: Catalytic Hydrogenation to reduce the nitro group to an amine.
-
Step 3: Salt Formation with hydrochloric acid to yield the final product.
Detailed Experimental Protocol: Synthesis
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 5-Amino-2-fluorophenol hydrochloride.
Step 1: Synthesis of 5-Fluoro-2-nitrophenol
This step is based on the diazotization of 5-fluoro-2-nitroaniline, which is synthesized from 2,4-difluoronitrobenzene.[8][9]
-
Preparation of 5-Fluoro-2-nitroaniline: In a well-ventilated fume hood, 2,4-difluoronitrobenzene is reacted with aqueous ammonia under controlled temperature to selectively replace the fluorine atom at the 4-position.[8] The product, 5-fluoro-2-nitroaniline, is then isolated by filtration.
-
Diazotization: The synthesized 5-fluoro-2-nitroaniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5°C in an ice bath.
-
Hydrolysis: A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is slowly heated to convert the diazonium salt to 5-fluoro-2-nitrophenol.[9]
-
Isolation: The resulting 5-fluoro-2-nitrophenol can be isolated by extraction into an organic solvent, followed by removal of the solvent under reduced pressure.
Step 2: Catalytic Hydrogenation to 5-Amino-2-fluorophenol
-
Reaction Setup: The 5-fluoro-2-nitrophenol from the previous step is dissolved in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.
-
Catalyst Addition: A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas. The reaction is stirred vigorously at room temperature until the uptake of hydrogen ceases, indicating the complete reduction of the nitro group.
-
Work-up: The catalyst is removed by filtration through a pad of celite, and the filtrate containing the 5-Amino-2-fluorophenol is concentrated under reduced pressure.
Step 3: Formation of the Hydrochloride Salt
-
Acidification: The crude 5-Amino-2-fluorophenol is redissolved in a minimal amount of a suitable solvent like methanol or isopropanol.[10]
-
Precipitation: Concentrated hydrochloric acid is added dropwise with stirring. The hydrochloride salt, being less soluble, will precipitate out of the solution.[10][11]
-
Isolation and Drying: The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure 5-Amino-2-fluorophenol hydrochloride.
Part 3: Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
HPLC Method for Purity Assessment
This section outlines a validated reverse-phase HPLC (RP-HPLC) method suitable for determining the purity of 5-Amino-2-fluorophenol hydrochloride. The principles are adapted from established methods for analyzing aminophenols and other aromatic amines.[12][13][14]
Principle: The method utilizes a C18 stationary phase to separate the polar analyte from non-polar impurities. An acidic mobile phase ensures the protonation of the amino group, leading to good peak shape and retention. Detection is achieved using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.[12]
Detailed Experimental Protocol: HPLC Analysis
1. Equipment and Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
5-Amino-2-fluorophenol hydrochloride reference standard
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure analyte protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Maintains consistent retention times. |
| Detection | UV at 275 nm | Wavelength of significant absorbance for aminophenols.[12] |
| Injection Vol. | 10 µL | Standard injection volume. |
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the 5-Amino-2-fluorophenol hydrochloride reference standard in the mobile phase (at the initial gradient composition) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Conclusion
5-Amino-2-fluorophenol hydrochloride is a valuable and versatile intermediate for the synthesis of complex, fluorinated molecules in the pharmaceutical industry. A thorough understanding of its chemical properties, a robust synthetic strategy, and a reliable analytical method for quality control are paramount for its successful application. This guide provides the foundational knowledge and practical protocols to empower researchers and drug development professionals in their work with this important compound. The strategic use of such fluorinated building blocks will continue to be a cornerstone of innovation in medicinal chemistry, leading to the development of safer and more effective medicines.
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University of California, Irvine. Experiment 2: Acetanilide from Aniline and Acetaminophen from p-Aminophenol. [Link]
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Shah, P. & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][1]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link][2]
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Google Patents. EP0137460A2 - Process for the preparation of 5-chloro-2-aminophenol. [11]
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Vitale, P., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 27(23), 8232. [Link][3]
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Rendic, S. & Di Carlo, F. J. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry, 65(10), 7033-7086. [Link][4]
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SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. [Link][12]
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Google Patents. CN107935858B - Preparation method of 5-fluoro-2-nitrophenol. [9]
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Spasić, M., et al. (2018). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Macedonian Journal of Chemistry and Chemical Engineering, 37(1), 53-60. [Link][13]
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SIELC Technologies. HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. [Link][14]
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